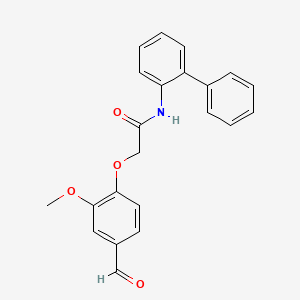

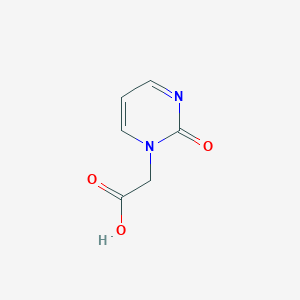

![molecular formula C12H9NO5S B1299485 2-[4-[(Z)-(2,4-二氧代-1,3-噻唑烷-5-亚甲基)甲基]苯氧基]乙酸 CAS No. 123021-85-2](/img/structure/B1299485.png)

2-[4-[(Z)-(2,4-二氧代-1,3-噻唑烷-5-亚甲基)甲基]苯氧基]乙酸

描述

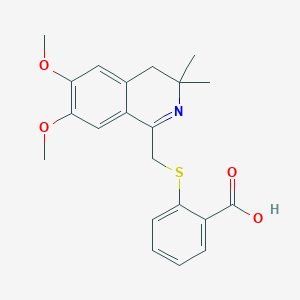

The compound "2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid" is a thiazolidinone derivative, which is a class of compounds known for their biological activities, including antimicrobial and hypoglycemic effects. Thiazolidinones are heterocyclic compounds containing a 1,3-thiazolidine ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound is characterized by the presence of a 2,4-dioxo-thiazolidin-5-ylidene moiety, which is linked to a phenoxy acetic acid derivative.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide or similar sulfur-nitrogen-containing reagents. For example, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the synthesis of the title compound in paper was achieved through a Thia-Michael addition reaction. These methods suggest that the synthesis of the compound would likely involve similar cyclization reactions, possibly starting from a phenoxy acetic acid precursor.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is often confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. X-ray crystallography can also be used to unambiguously determine the stereochemical structure of these compounds . The presence of the 2,4-dioxo-thiazolidin-5-ylidene moiety in the compound would be expected to influence its molecular geometry and electronic properties, which could be elucidated through these analytical techniques.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to their reactive centers. The presence of the acetic acid moiety suggests potential for esterification or amidation reactions. The thiazolidinone ring itself may undergo addition reactions or serve as a nucleophile in substitution reactions. The reactivity of these compounds can be exploited in the design of drugs, as seen in the synthesis of cephalosporin antibiotics modifiers and aldose reductase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring and the thiazolidinone core can affect these properties. For instance, the introduction of methoxy groups can increase the solubility in organic solvents . The antimicrobial and hypoglycemic activities of these compounds are significant, as they have been evaluated for their efficacy against various microbial strains and in animal models for hypoglycemic activity . The compound's interactions with biological targets, such as enzymes, can be studied through molecular docking and dynamics simulations to understand its mechanism of action .

科学研究应用

土壤和有机质吸附

研究表明,包括类似于 2-[4-[(Z)-(2,4-二氧代-1,3-噻唑烷-5-亚甲基)甲基]苯氧基]乙酸的化合物在内的苯氧基除草剂的吸附会受到土壤参数(例如 pH 值、有机碳含量和铁氧化物)的显着影响。研究发现,土壤有机质和铁氧化物是苯氧基除草剂特别相关的吸附剂。这些信息对于了解此类化合物的环境行为和修复策略至关重要 (沃纳、加拉特和皮戈特,2012 年)。

水生环境中的转化

与 2-[4-[(Z)-(2,4-二氧代-1,3-噻唑烷-5-亚甲基)甲基]苯氧基]乙酸在结构上相关的苯氧酸在水生环境中经历各种转化。它们在水中高度可溶,可以通过水解、生物降解和光降解有效地降低浓度,其中微生物分解起着关键作用。这对处理被此类化合物污染的水以及了解其环境归宿具有影响 (穆辛斯基、布罗多夫斯卡和帕斯科,2019 年)。

废水处理

利用类似于 2-[4-[(Z)-(2,4-二氧代-1,3-噻唑烷-5-亚甲基)甲基]苯氧基]乙酸的化学物质的农药生产行业会产生废水,可以使用生物工艺和颗粒活性炭对其进行有效处理。已经证明这些方法可以去除很大一部分此类化合物,有可能产生高质量的出水。这突出了对含有复杂有机化合物的工业废水进行有效处理的重要性 (古德温、卡拉、坎波和索阿雷斯,2018 年)。

抗氧化、抗菌和抗肿瘤活性

与 2-[4-[(Z)-(2,4-二氧代-1,3-噻唑烷-5-亚甲基)甲基]苯氧基]乙酸具有共同结构基序的绿原酸及其衍生物等化合物表现出广泛的生物活性。这些活性包括抗氧化、抗菌、保肝、保护心脏、抗炎、神经保护和抗肥胖作用。这些特性使这些化合物成为药物应用和食品中作为天然添加剂以促进健康和预防疾病的理想选择 (纳维德等人,2018 年)。

环境持久性和降解

苯氧酸及其相关化合物的环境持久性和降解机制是研究的关键领域。了解这些化合物如何在各种环境中降解或持久对于评估其长期环境影响以及制定减轻其在水和土壤中存在的策略至关重要。对它们的生物降解性、用于去除它们的高级氧化工艺的效率以及形成稳定降解产物的可能性正在进行研究,这对环境保护和可持续性具有影响 (库托布、侯赛因、阿拉姆里和拉法图拉,2022 年)。

未来方向

The future directions for this compound could involve the design and development of new pharmaceutical compounds . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

属性

IUPAC Name |

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMCOLGPDOYHNK-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367830 | |

| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

CAS RN |

123021-85-2 | |

| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

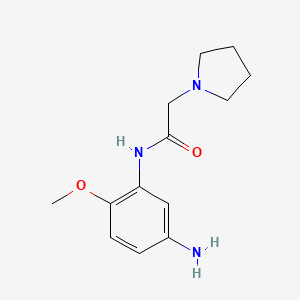

![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)

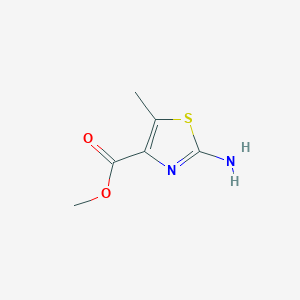

![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)

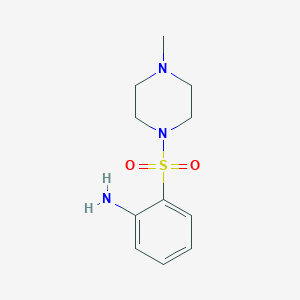

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)